2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 275.10 g/mol. It appears as a white crystalline powder and is soluble in methanol, ethyl acetate, and chloroform. The compound has a melting point of 160 to 162 degrees Celsius and displays weak acidic properties with a pKa value of approximately 4.6. This compound is derived from mescaline, a naturally occurring psychedelic found in certain cacti, and has gained attention for its potential applications in various fields of research and industry.
The compound is classified under the category of substituted phenylacetic acids, which are known for their diverse biological activities. Its structure features a bromine atom and two methoxy groups attached to a phenyl ring, contributing to its unique chemical characteristics. The compound is often studied in relation to its analogs, such as 4-bromo-2,5-dimethoxyphenethylamine, which are recognized for their psychoactive properties .
Several methods have been documented for synthesizing 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid. A common approach involves the bromination of 2,5-dimethoxyphenylacetic acid using bromine in glacial acetic acid. The reaction typically proceeds as follows:
The synthesis can yield significant amounts of the desired product with careful control of reaction conditions such as temperature and concentration of reagents. For instance, yields can be optimized by adjusting the molar ratios and reaction times .
The molecular structure of 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid consists of:
The structural formula can be represented as follows:
This configuration contributes to its reactivity and interaction with biological systems.
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid can participate in various chemical reactions including:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different properties .
The reactivity profile of this compound allows it to be utilized in creating new compounds with potential pharmacological effects. For example, derivatives formed through nucleophilic substitution can be evaluated for their activity on neurotransmitter systems .
Preliminary studies suggest that 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid may modulate neurotransmitter systems, particularly serotonin receptors. This modulation could influence mood and perception, similar to other compounds derived from mescaline.
Research indicates that interactions with serotonin receptors may lead to alterations in neurotransmission pathways that are relevant for therapeutic applications in mood disorders . Further studies are necessary to fully elucidate these mechanisms.
These properties make it suitable for various applications in research settings .
The primary applications of 2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid lie within research contexts:
The ongoing research into its properties may lead to broader applications in medicinal chemistry and pharmacology as understanding of its mechanisms improves.
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid (BDMPAA), systematically named as (4-bromo-2,5-dimethoxyphenyl)acetic acid (CAS 184473-59-4), is a primary carboxylic acid metabolite originating from the oxidative deamination of the psychoactive phenethylamine derivative 4-bromo-2,5-dimethoxyphenethylamine (2C-B). This biotransformation represents the dominant Phase I metabolic pathway for 2C-B in mammals. The process initiates with the oxidation of the parent amine’s two-carbon ethylamine side chain, culminating in the formation of the acetic acid derivative [1] [4].
The metabolic sequence progresses through a well-defined pathway:
Confirmatory studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of plasma from human subjects administered 2C-B (30 mg) consistently identified BDMPAA as a major circulating metabolite. Its detection significantly outlasted the parent compound, underscoring its role as a primary metabolic endpoint and a potential biomarker for 2C-B exposure [4].
Table 1: Key Metabolites in the 2C-B Oxidative Deamination Pathway
Metabolite Name | Chemical Structure | Role in Pathway |
---|---|---|
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Primary amine (C10H14BrNO2) | Parent Compound |
2-(4-Bromo-2,5-dimethoxyphenyl)acetaldehyde | Aldehyde intermediate (C10H11BrO3) | Transient Oxidative Deamination Product |
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid (BDMPAA) | Carboxylic acid (C10H11BrO4) | Stable End-Product |
The conversion of 2C-B to BDMPAA is predominantly mediated by enzymes within hepatic tissues, with monoamine oxidases (MAOs) playing the principal role:
While MAOs drive the primary pathway, cytochrome P450 isoforms (notably CYP2D6) contribute to a minor alternative pathway. CYP2D6 catalyzes the demethylation of 2C-B's methoxy groups before oxidative deamination, leading to metabolites like 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA). However, kinetic analyses indicate this CYP2D6-mediated route accounts for less than 15% of total BDMPAA formation in human models [4]. Cytosolic enzymes also contribute minimally to deamination under specific conditions [4].
Crucially, unlike its parent compound 2C-B, BDMPAA demonstrates no intrinsic agonist activity at the human serotonin 2A receptor (5-HT~2A~R) in vitro. This confirms its metabolic inactivation and lack of contribution to the psychedelic effects associated with 2C-B [4].
Table 2: Enzyme Systems Catalyzing BDMPAA Formation from 2C-B
Enzyme System | Subcellular Location | Primary Reaction Catalyzed | Relative Contribution to BDMPAA Formation | Inhibitor Sensitivity |
---|---|---|---|---|
Monoamine Oxidase A (MAO-A) | Mitochondrial Outer Membrane | Oxidative Deamination (C-N bond cleavage) | Major (≥ 70%) | Clorgyline |
Monoamine Oxidase B (MAO-B) | Mitochondrial Outer Membrane | Oxidative Deamination (C-N bond cleavage) | Significant (~20-25%) | Selegiline, Rasagiline |
Aldehyde Dehydrogenase (ALDH) | Cytosol/Mitochondria | Aldehyde Oxidation to Carboxylic Acid | Essential for final step | Cyanamide, Disulfiram |
Cytochrome P450 2D6 (CYP2D6) | Endoplasmic Reticulum | O-Demethylation (Minor Pathway) | Minor (< 15%) | Quinidine, Paroxetine |
Cytosolic Enzymes | Cytosol | Oxidative Deamination (Minor Pathway) | Minor (< 5%) | Not fully characterized |
Significant interspecies differences exist in the hepatic metabolism of 2C-B to BDMPAA and related metabolites, impacting the extrapolation of preclinical data:
These findings underscore that mice and rats are imperfect metabolic models for human 2C-B/BDMPAA metabolism, particularly concerning unique pathways like BDMP formation in mice and the absence of B-2-HMPE in rodents.
Synthetic access to BDMPAA and its conjugates is essential for producing analytical standards and studying its fate. Both chemical and enzymatic biocatalytic methods have been developed:
These synthetic strategies enable the production of high-purity standards crucial for developing sensitive LC-MS/MS methods for detecting BDMPAA and its precursors in biological matrices like urine and plasma [2] [4].
Table 3: Biocatalytic/Chemical Synthesis Strategies for BDMPAA and Related Metabolites
Target Compound | Synthetic Strategy | Key Reagents/Catalysts | Primary Application |
---|---|---|---|
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid (BDMPAA) | Chemical Synthesis from halogenated phenylacetic acid precursors | Halogenation agents, Alkylating agents, Acids/Bases for hydrolysis | Analytical Reference Standard |
BDMPE-β-D-Glucuronide | Koenigs-Knorr Glucuronidation | Methyl 2,3,4-tri-Ο-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate, BF₃·OEt₂ | Metabolite Standard, Enzyme Activity Studies |
BDMPAA-β-D-Glucuronide | Condensation & Deprotection | Benzyl D-glucuronate, BDMPAA, Pd/C, H₂ (for deprotection) | Metabolite Standard (Minor Metabolite) |
Unnatural BDMPAA-Amino Acid Conjugates | Engineered Ligases (e.g., MAA-synthetase inspired; Theoretical/Proof-of-Concept) | Recombinant Ligases (e.g., MysD homologs), ATP | Exploration of Novel Metabolites/Prodrugs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7